molecular formula C10H10N4 B181201 2-(p-Tolylazo)-1H-imidazole CAS No. 34938-48-2

2-(p-Tolylazo)-1H-imidazole

Cat. No. B181201
CAS RN: 34938-48-2
M. Wt: 186.21 g/mol
InChI Key: QDHJYHLVAQRTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Tolylazo)-1H-imidazole, also known as PTI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly used as a biological stain and has been shown to have a variety of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 2-(p-Tolylazo)-1H-imidazole is not well understood, but it is thought to involve the formation of a complex with metal ions such as copper and iron. This complex may then react with ROS, leading to the formation of a colored product that can be visualized under a microscope.

Biochemical And Physiological Effects

2-(p-Tolylazo)-1H-imidazole has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria, and protect against oxidative stress. Additionally, 2-(p-Tolylazo)-1H-imidazole has been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(p-Tolylazo)-1H-imidazole in lab experiments is its high solubility in organic solvents, which allows for easy preparation of staining solutions. Additionally, 2-(p-Tolylazo)-1H-imidazole is relatively inexpensive and easy to obtain. However, one limitation of using 2-(p-Tolylazo)-1H-imidazole is its potential toxicity, which may limit its use in certain experimental settings. Additionally, 2-(p-Tolylazo)-1H-imidazole may not be suitable for all types of cells or tissues, as its staining properties may vary depending on the specific cell type.

Future Directions

There are many potential future directions for research on 2-(p-Tolylazo)-1H-imidazole. One area of interest is the development of new staining protocols that can be used to visualize different cellular structures or processes. Additionally, researchers may investigate the potential therapeutic applications of 2-(p-Tolylazo)-1H-imidazole, such as its use as a neuroprotective agent in the treatment of neurodegenerative diseases. Finally, further studies may be conducted to better understand the mechanism of action of 2-(p-Tolylazo)-1H-imidazole and its interactions with metal ions and ROS.

Synthesis Methods

2-(p-Tolylazo)-1H-imidazole can be synthesized through a variety of methods, including the reaction of p-toluidine with nitrous acid, the reaction of p-toluidine with nitrite in the presence of hydrochloric acid, or the reaction of p-toluidine with nitrite in the presence of sulfuric acid. The resulting product is a red-orange powder that is highly soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

2-(p-Tolylazo)-1H-imidazole has been widely used in scientific research as a biological stain due to its ability to selectively stain living cells. This compound has been shown to be particularly effective in staining mitochondria, allowing researchers to study the structure and function of these organelles. Additionally, 2-(p-Tolylazo)-1H-imidazole has been used to study the effects of oxidative stress on cells, as it can be used to visualize the production of reactive oxygen species (ROS) in living cells.

properties

CAS RN

34938-48-2

Product Name

2-(p-Tolylazo)-1H-imidazole

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

1H-imidazol-2-yl-(4-methylphenyl)diazene

InChI

InChI=1S/C10H10N4/c1-8-2-4-9(5-3-8)13-14-10-11-6-7-12-10/h2-7H,1H3,(H,11,12)

InChI Key

QDHJYHLVAQRTDD-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NN=C2N=CC=N2

SMILES

CC1=CC=C(C=C1)N=NC2=NC=CN2

Canonical SMILES

CC1=CC=C(C=C1)NN=C2N=CC=N2

Origin of Product

United States

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